

IUPAC name for (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(3-Ethoxy-3-
Compound Name:	oxopropyl)triphenylphosphonium
	bromide

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An In-Depth Technical Guide to (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

This guide provides an in-depth technical overview of **(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide**, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, reaction mechanisms, and practical applications, grounding theoretical knowledge in field-proven insights.

Core Identity and Physicochemical Profile

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt, widely recognized as a precursor to a stabilized Wittig reagent. Its primary utility lies in its ability to convert aldehydes and ketones into E-configured α,β -unsaturated esters, a crucial functional group in numerous complex molecules and pharmaceutical intermediates.

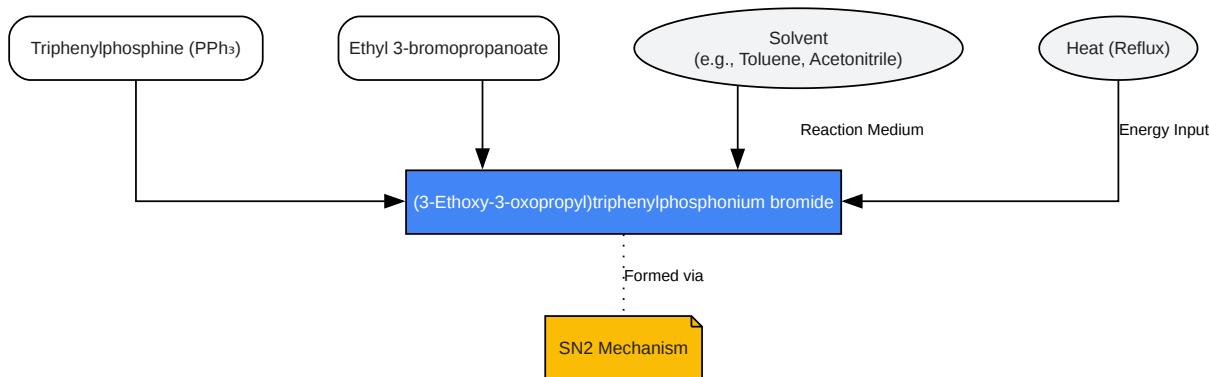
The formal IUPAC name for this compound is (3-ethoxy-3-oxopropyl)(triphenyl)phosphonium bromide. Its identity and key properties are summarized below.

Property	Value	Source(s)
CAS Number	42843-94-7	[1] [2]
Molecular Formula	C ₂₃ H ₂₄ BrO ₂ P	[1] [2]
Molecular Weight	443.31 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Melting Point	145 °C (decomposes)	[3]
Storage Conditions	Store at 2-8°C or at room temperature under an inert atmosphere.	[1] [3]
SMILES	O=C(OCC)CC--INVALID-LINK- - (C2=CC=CC=C2)C3=CC=CC= C3.[Br-]	[2]
InChI Key	ANKBQE BRESYXDT- UHFFFAOYSA-M	[3]

Synthesis of the Phosphonium Salt: An S_N2 Approach

The synthesis of **(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide** is a classic example of quaternization of a phosphine. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. Triphenylphosphine, an excellent nucleophile due to the electron-donating properties and polarizability of the phosphorus atom, attacks the electrophilic carbon atom of an alkyl halide, displacing the bromide ion.

The typical precursors are triphenylphosphine (PPh₃) and ethyl 3-bromopropanoate. The choice of a primary alkyl halide is crucial as the S_N2 mechanism is sensitive to steric hindrance.[\[4\]](#)



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Caption: Synthesis workflow for the target phosphonium salt.

Protocol 1: Synthesis of (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide

- Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and ethyl 3-bromopropanoate (1.05 eq).
- Solvent Addition: Add a suitable solvent, such as toluene or acetonitrile, to achieve a concentration of approximately 0.5–1.0 M.
- Reaction: Heat the mixture to reflux and stir for 12–24 hours. The progress can be monitored by ^{31}P NMR spectroscopy, observing the shift from triphenylphosphine (approx. -5 ppm) to the phosphonium salt (approx. +25 ppm).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

Dry the product under vacuum.

The Wittig Reaction: Mechanism and Stereochemical Control

The true value of the phosphonium salt is realized upon its conversion to a phosphonium ylide (or phosphorane), the active component in the Wittig reaction.^[5] This reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds.^{[6][7]}

Part A: Formation of the Stabilized Ylide

The protons on the carbon alpha to the phosphorus atom are acidic due to the electron-withdrawing inductive effect of the phosphonium cation and the ability of phosphorus to stabilize an adjacent carbanion via d-orbital participation (the ylide resonance form). A strong base is used to deprotonate the salt.

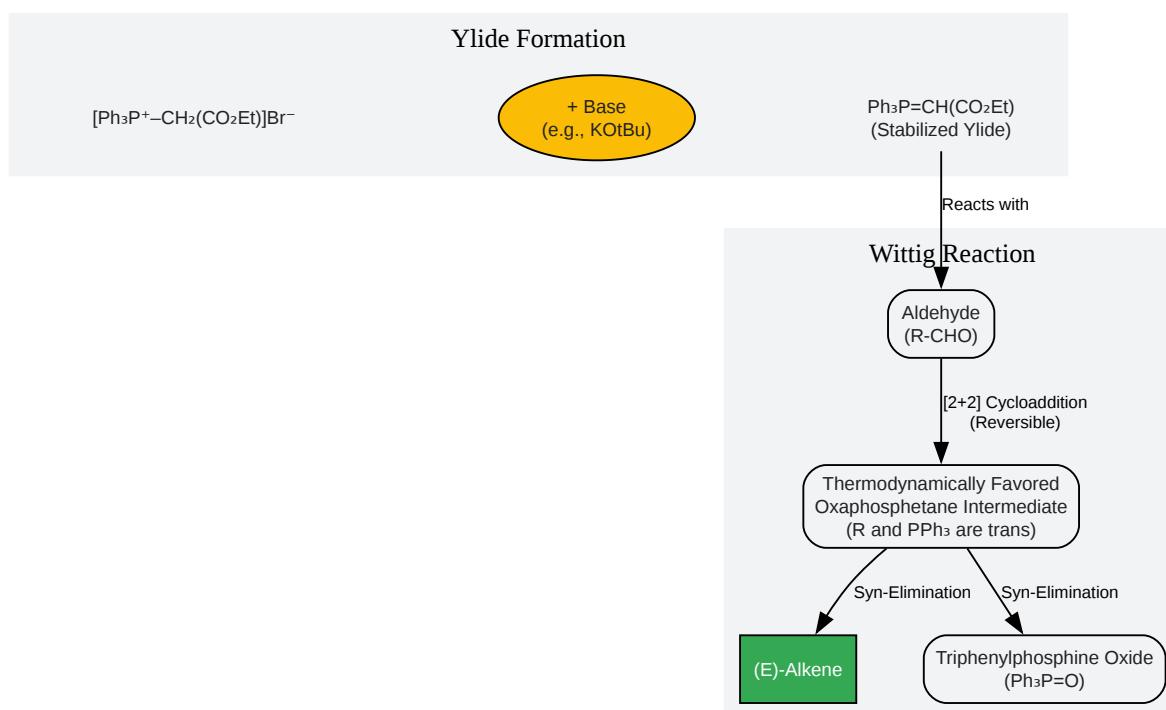
However, in this specific case, the presence of the adjacent ethoxycarbonyl group further increases the acidity of these protons by resonance delocalization of the negative charge onto the oxygen atom. This makes the resulting ylide "stabilized." Common bases for deprotonating stabilized precursors include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or carbonate bases.^[8] The use of exceptionally strong organolithium bases (like n-BuLi) is often unnecessary and can sometimes lead to side reactions.

Part B: The Reaction Mechanism and E-Selectivity

The reaction of the stabilized ylide with an aldehyde or ketone proceeds through a mechanism that favors the formation of the (E)-alkene. The modern understanding of the lithium-free Wittig reaction supports a direct [2+2] cycloaddition pathway.^{[6][7]}

- Reversible Addition: The ylide attacks the carbonyl carbon. For stabilized ylides, this initial nucleophilic addition is often reversible.
- Intermediate Formation: The attack leads to the formation of an oxaphosphetane intermediate. Due to the reversibility, the system can equilibrate to the thermodynamically more stable intermediate.

- Thermodynamic Control: The most stable oxaphosphetane intermediate is the one that minimizes steric repulsion between the large triphenylphosphine group and the substituent from the carbonyl compound (R group). This preferred arrangement places these groups in a trans relationship within the four-membered ring.
- Syn-Elimination: The oxaphosphetane collapses in a concerted, syn-elimination fashion. The thermodynamically favored trans-substituted intermediate directly yields the (E)-alkene and triphenylphosphine oxide. The formation of the very stable P=O bond (bond energy > 130 kcal/mol) is the primary driving force for the entire reaction.[5]



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Caption: Mechanism of the E-selective Wittig reaction with a stabilized ylide.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the olefination of an aldehyde using **(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide**.

Protocol 2: General Procedure for E-Selective Olefination

- **Rationale:** This procedure uses sodium hydride, a strong, non-nucleophilic base, to generate the ylide in situ. Anhydrous THF is used as the solvent because protic solvents would quench the ylide. The reaction is typically run at room temperature or with gentle heating to ensure the thermodynamic equilibrium favoring the E-product is reached.
- **Apparatus Setup:** Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
- **Ylide Generation:**
 - Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
 - In a separate flask, dissolve **(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide** (1.1 eq) in anhydrous THF.
 - Add the phosphonium salt solution dropwise to the NaH suspension at 0 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A color change (often to yellow or orange) and cessation of hydrogen evolution indicates ylide formation.
- **Carbonyl Addition:**
 - Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.
 - Add the carbonyl solution dropwise to the ylide mixture at 0 °C.

- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Workup and Purification:
 - Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
 - Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
 - Purify the product using flash column chromatography on silica gel. The less polar alkene will typically elute before the highly polar triphenylphosphine oxide.

Safety and Handling

As a chemical reagent, **(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide** requires careful handling to minimize risk.

- Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.^[9] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.^[10]
- Handling: Avoid generating dust.^[9] Keep containers tightly sealed when not in use. In case of spills, clean up immediately using dry procedures to avoid dust generation.^[9]
- Incompatibilities: Avoid contact with strong oxidizing agents.^[11]

Conclusion and Future Outlook

(3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide is an indispensable tool for the stereoselective synthesis of (E)- α,β -unsaturated esters. Its reliability, the thermodynamic control it offers, and the high stability of its corresponding ylide make it a preferred choice in multi-step synthesis. While the Wittig reaction's atom economy is inherently poor due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct, its functional group tolerance and predictability often outweigh this limitation.^[7] Ongoing research in green chemistry continues to explore catalytic olefination reactions and methods for recycling the phosphine oxide byproduct, aiming to improve the sustainability of this powerful transformation.^[12]

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- To cite this document: BenchChem. [IUPAC name for (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151500#iupac-name-for-3-ethoxy-3-oxopropyl-triphenylphosphonium-bromide>

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